2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline
Description
Properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O/c15-10-6-5-8(7-11(10)16)13-18-19-14(20-13)9-3-1-2-4-12(9)17/h1-7H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHBAEPZFPEIGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379145 | |
| Record name | 2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-30-5 | |
| Record name | 2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Intermediate Hydrazide
The precursor 2-[(3,4-dichlorophenyl)carbamoyl]aniline is prepared by reacting 3,4-dichlorobenzoyl chloride with 2-aminophenol in anhydrous dichloromethane (DCM). The reaction is catalyzed by pyridine to absorb liberated HCl, yielding the hydrazide intermediate.
Cyclization with POCl₃
The hydrazide intermediate (1 equiv.) is refluxed with 3,4-dichlorophenylacetic acid (1.2 equiv.) in POCl₃ (5 mL) at 80°C for 4–8 hours. POCl₃ acts as both a cyclizing agent and solvent, facilitating dehydration and ring closure. Post-reaction, the mixture is quenched into crushed ice, neutralized with sodium bicarbonate, and filtered to isolate the crude product. Recrystallization from ethanol yields the pure oxadiazole derivative.
Key Reaction Parameters:
Alternative Cyclization Strategies
Carbodiimide-Mediated Coupling
A less common method employs carbodiimides (e.g., HATU) to couple preformed oxadiazole intermediates with aromatic amines. For example, 4-[5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline (an analog) is synthesized by reacting naphthofuran-2-hydrazide with para-aminobenzoic acid (PABA) in POCl₃, followed by HATU-mediated coupling with carboxylic acids. Adapting this to the target compound would require substituting PABA with 2-aminophenol and using 3,4-dichlorophenylacetic acid.
Optimization Insights:
-
Solvent : Dichloromethane (DCM) outperforms THF or DMF in coupling efficiency.
-
Base : Diisopropylethylamine (DIPEA) enhances reaction rates compared to inorganic bases.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Key Advantage |
|---|---|---|---|
| POCl₃ Cyclization | 85% | 8 hours | High purity, minimal byproducts |
| HATU Coupling | 60% | 5 hours | Modular for diverse substitutions |
Challenges and Optimization Opportunities
Byproduct Formation
Over-reaction in POCl₃ can lead to dichlorinated side products. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry, particularly as an anti-cancer agent. Research has indicated that derivatives of oxadiazole compounds can inhibit tumor growth by targeting specific cellular pathways.
Case Study: Anti-Cancer Properties
- A study demonstrated that 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline and its derivatives showed cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
- The compound's ability to interact with DNA and disrupt replication processes has been highlighted as a key factor in its anti-cancer efficacy.
Materials Science
In materials science, the compound is utilized for developing novel materials with enhanced properties. Its unique structure allows for incorporation into polymers and coatings that exhibit improved thermal stability and mechanical strength.
Applications in Polymer Chemistry
- The incorporation of this compound into polymer matrices has been shown to enhance the thermal degradation temperature.
- It has been studied for use in flame-retardant materials due to its ability to form char upon combustion, thereby protecting underlying structures.
Agrochemicals
The compound also finds applications in agrochemicals, particularly as a pesticide or herbicide. Its effectiveness against certain pests makes it a candidate for development into agricultural formulations.
Research Findings: Pesticidal Activity
- Studies have shown that formulations containing this compound exhibit significant insecticidal activity against common agricultural pests.
- The mode of action involves disruption of the nervous system in insects, leading to paralysis and death.
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-cancer agent | Induces apoptosis in cancer cells |
| Materials Science | Flame-retardant materials | Enhances thermal stability and mechanical strength |
| Agrochemicals | Pesticide formulation | Effective against agricultural pests |
Mechanism of Action
The mechanism of action of 2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs differ in substituents on the oxadiazole ring, influencing molecular weight, polarity, and stability.
Table 1: Physicochemical Properties of Selected Analogs
Key Observations :
- Chlorine Position: The 3,4-dichlorophenyl group in the target compound increases molecular weight and LogP compared to monosubstituted analogs (e.g., 3ag, 3ai).
- Substituent Effects : Methyl groups (e.g., 4-methylphenyl in ) lower polarity (higher LogP) compared to halogens, while electron-deficient pyridinyl groups reduce LogP significantly (~2.1), favoring solubility in polar solvents.
- Melting Points : Chlorine substitution at the para position (3ag) results in higher melting points (181–183°C) than ortho-substituted analogs (3ai, 150–152°C), likely due to improved crystal packing .
Key Observations :
- Enzyme Inhibition: Sulfanyl-acetamide derivatives (e.g., compound 8q ) exhibit potent α-glucosidase inhibition (IC₅₀ ~49 µM), suggesting that electron-rich substituents (e.g., indole) enhance binding to enzymatic pockets.
- Antimicrobial Activity : Benzotriazole-containing analogs show broad-spectrum antibacterial effects, likely via interference with bacterial cell wall synthesis. The dichlorophenyl group in the target compound could enhance such activity by promoting membrane disruption.
- Material Science Applications : Bulky substituents like tert-butylphenyl improve fluorescence quantum yield, whereas the dichlorophenyl group’s electron-withdrawing nature might stabilize excited states, suggesting utility in optoelectronic materials.
Biological Activity
2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the oxadiazole family and is characterized by a dichlorophenyl group, which enhances its chemical reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H9Cl2N3O
- CAS Number : 175135-30-5
- Molecular Weight : 292.14 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound include antimicrobial, antifungal, anticancer, and anti-inflammatory properties. Research indicates that these activities are largely attributed to its ability to interact with various biological targets.
Antimicrobial Activity
Studies have demonstrated that compounds with oxadiazole structures exhibit significant antimicrobial properties. For instance:
- The compound showed effective inhibition against various bacterial strains, disrupting cell membrane integrity and leading to cell death.
- Its antifungal activity was similarly notable, with efficacy against common pathogenic fungi.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties:
- Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways. It has been shown to increase p53 expression levels in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis via caspase activation |
| U-937 | 2.41 | Disruption of microtubule dynamics |
Case Studies
Several studies have evaluated the biological efficacy of related oxadiazole derivatives:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
The mechanisms underlying the biological activities of this compound involve:
- Cell Membrane Disruption : The compound's lipophilicity allows it to integrate into microbial membranes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and survival pathways in cancer cells.
Q & A
Q. What are the established synthetic routes for 2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]aniline, and how do reaction conditions impact yield?
- Methodological Answer : A common approach involves cyclizing a thiosemicarbazide intermediate derived from 3,4-dichlorobenzoyl chloride and 2-aminophenylhydrazine. Critical steps include:
Thiosemicarbazide Formation : React 3,4-dichlorobenzoyl chloride with thiosemicarbazide in anhydrous ethanol under reflux (6–8 hours).
Oxadiazole Cyclization : Treat the intermediate with concentrated sulfuric acid at 0–5°C for 2 hours to form the oxadiazole ring.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product.
Key Considerations :
-
Light sensitivity of intermediates (e.g., aniline derivatives) requires foil-covered vessels during synthesis .
-
Acid concentration and temperature control during cyclization minimize side reactions (e.g., sulfonation).
- Data Table : Comparison of Synthetic Routes
| Method | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cyclization with H₂SO₄ | H₂SO₄ (conc.) | 0–5°C | 65–70 | ≥98% |
| POCl₃-mediated | Toluene | 80°C | 55–60 | 95% |
Q. How is the compound structurally characterized, and what crystallographic parameters distinguish it from analogs?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
Crystallization : Grow crystals via slow evaporation in ethanol/dichloromethane (1:1).
Data Collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : Solve structures using SHELX and refine with Olex4.
Structural Features :
Q. What reactivity patterns are observed at the aniline moiety, and how can they be exploited for derivatization?
- Methodological Answer : The aniline group undergoes:
- Diazotization : React with NaNO₂/HCl at 0°C to form diazonium salts for coupling reactions (e.g., Sandmeyer).
- Acetylation : Protect the amine with acetic anhydride in pyridine (80°C, 2 hours) to prevent oxidation during further reactions.
- Bioconjugation : Use NHS esters or maleimide-thiol chemistry to link the compound to biomolecules (e.g., peptides) .
Advanced Research Questions
Q. How do electronic effects of the 3,4-dichlorophenyl substituent influence structure-activity relationships (SAR) in pharmacological assays?
- Methodological Answer : The electron-withdrawing Cl groups enhance:
- Lipophilicity : Measured via logP (experimental: 3.2 ± 0.1), improving membrane permeability.
- Receptor Binding : Docking studies (AutoDock Vina) show halogen bonding with kinase active sites (e.g., EGFR).
Comparative Data :
| Substituent | IC₅₀ (EGFR, μM) | Antioxidant Activity (DPPH SC₅₀, μM) |
|---|---|---|
| 3,4-Dichlorophenyl | 0.45 | 12.3 |
| 4-Methoxyphenyl | 1.20 | 8.7 |
| Source : Analogous oxadiazoles tested in vitro . |
Q. What computational strategies validate the compound’s interaction with biological targets?
- Methodological Answer : Combine:
Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS) using crystal structures (e.g., PDB: 1M17).
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (Gaussian 09, B3LYP/6-31G*).
Key Findings :
- The dichlorophenyl group’s LUMO (-1.8 eV) aligns with EGFR’s ATP-binding pocket, facilitating charge transfer .
Q. How can contradictory bioassay results (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer : Address discrepancies via:
Purity Validation : Use HPLC (C18 column, acetonitrile/water 70:30) to confirm ≥98% purity.
Assay Standardization : Replicate tests under controlled conditions (e.g., cell line: HepG2 vs. MCF7; serum-free media).
Metabolite Screening : Incubate with liver microsomes to identify active/inactive metabolites.
Q. What advanced analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer : Employ:
- LC-MS/MS : Electrospray ionization (ESI+), m/z 322.1 [M+H]⁺, with a limit of detection (LOD) of 0.1 ng/mL.
- NMR Relaxometry : Detect paramagnetic impurities (e.g., metal catalysts) via T₁/T₂ relaxation times.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
